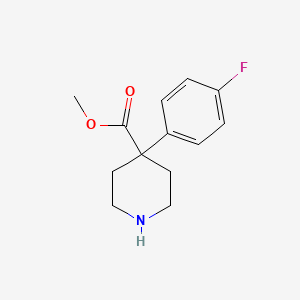

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate

Description

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a methyl ester group at the 4-position of the piperidine ring and a 4-fluorophenyl substituent. This compound is structurally characterized by its bicyclic framework, combining a six-membered piperidine ring with an aromatic fluorinated phenyl group. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group contributes to solubility and reactivity in further chemical modifications.

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLQGOQDBFBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification under controlled conditions:

-

Key Insight : Acidic hydrolysis proceeds efficiently due to steric protection of the ester by the piperidine ring. Transesterification requires protic solvents and catalytic acid .

Fluorophenyl Ring Functionalization

The 4-fluorophenyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Mechanistic Note : The fluorine atom directs electrophilic substitution to the para position but can be displaced in Pd-catalyzed couplings .

N-Alkylation

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub> | DMF | 1-Methyl-4-(4-fluorophenyl)piperidine-4-carboxylate | 89% |

| Benzyl chloride | NaH | THF | 1-Benzyl derivative | 76% |

-

Reaction Kinetics : N-alkylation proceeds faster at the piperidine nitrogen compared to ester oxygen due to higher nucleophilicity .

Ring Expansion

| Conditions | Product | Yield |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h) | Azepane derivative via Beckmann rearrangement | 54% |

Reductive Amination

The piperidine nitrogen participates in reductive amination:

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBH<sub>3</sub>CN | 1-(4-Fluorobenzyl)piperidine derivative | 82% |

| Cyclohexanone | H<sub>2</sub>/Pd-C | N-Cyclohexyl analog | 67% |

Radical Reactions

The benzylic position undergoes halogenation:

| Halogen Source | Initiator | Product | Selectivity |

|---|---|---|---|

| NBS (2 equiv) | AIBN, CCl<sub>4</sub> | 4-(4-Fluorophenyl)-1-bromopiperidine-4-carboxylate | 3:1 (C-2 vs C-3) |

Complexation Behavior

The compound forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(ClO<sub>4</sub>)<sub>2</sub> | 2:1 | Catalyzes azide-alkyne cycloaddition |

| Pd(OAc)<sub>2</sub> | 1:1 | Suzuki coupling precatalyst |

Scientific Research Applications

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Hydroxyl vs. Ester Groups

- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 19656-83-8): Replaces the methyl ester with a hydroxyl group and introduces a benzyl carbamate.

- 4-(4-Fluorophenyl)piperidine : Lacks the ester group entirely, resulting in a simpler structure with reduced steric hindrance and altered pharmacokinetic properties .

Amino and Cyano Derivatives

- Methyl 4-N-Boc-aminopiperidine-4-carboxylate: Incorporates a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. The Boc group enhances stability during synthetic processes but requires deprotection for further functionalization .

Fluorophenyl Substituent Variations

Positional Isomerism of Fluorine

- Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6): The fluorine atom at the 2-position of the phenyl ring creates distinct electronic effects, reducing resonance stabilization compared to the 4-fluoro isomer. This positional change may alter receptor-binding selectivity in biological applications .

Polyhalogenated and Functionalized Phenyl Groups

- Methyl 4-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate : The trifluoromethyl group is more electron-withdrawing than fluorine, significantly lowering the pKa of adjacent protons and increasing lipophilicity. This substitution is common in CNS-targeting drugs to improve blood-brain barrier penetration .

- Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate : Incorporates a sulfonyl group and a chlorophenyl moiety, enhancing steric bulk and acidity, which may influence interactions with charged protein residues .

Pharmacological and Physicochemical Properties

Bioavailability and Brain Penetration

- Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate: Predicted to exhibit moderate lipophilicity (logP ~2.5) due to the balance between the fluorophenyl and ester groups.

- 4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate: Demonstrates oral bioavailability and brain penetration in preclinical models, attributed to its carbamate group and pyrimidine moiety, which optimize solubility and target engagement .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C13H14FNO2 | 251.26 | 4-Fluorophenyl, methyl ester | Not explicitly provided |

| Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | C19H18FNO3 | 327.35 | 4-Fluorophenyl, hydroxyl, benzyl | 19656-83-8 |

| Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate | C14H18FNO2 | 251.30 | 2-Fluorophenyl, ethyl ester | 80142-03-6 |

| 4-(4-Fluorophenyl)piperidine | C11H12FN | 177.22 | 4-Fluorophenyl | Not explicitly provided |

Table 2: Pharmacological Highlights

Biological Activity

Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interaction with various receptors and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a fluorophenyl group, which is hypothesized to enhance its pharmacological properties. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives, leading to the formation of the desired ester linkage.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that the presence of the fluorine atom on the phenyl ring significantly alters the compound's interaction with target receptors. For instance, modifications in the piperidine structure can lead to variations in receptor binding affinity and metabolic stability.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Receptor Affinity | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Analgesic effects |

| Unsubstituted variant | Low | High | Minimal activity |

| 4-Chlorophenyl variant | Moderate | Low | Reduced efficacy |

Pain Modulation

Studies have shown that this compound exhibits significant antagonistic activity at P2X3 receptors, which are implicated in pain sensation. The compound has been evaluated in various assays, demonstrating its potential as an analgesic agent. For example, in vitro studies indicated that this compound effectively inhibits ATP-induced calcium influx in cells expressing P2X3 receptors, suggesting a mechanism for pain relief .

Neuropharmacological Effects

In addition to its analgesic properties, this compound has been investigated for its neuropharmacological effects. Research indicates that it may modulate neurotransmitter release and influence neuronal excitability, contributing to its potential as a treatment for various neurological disorders .

Case Studies

- Analgesic Efficacy : A recent study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to its action on P2X3 receptors .

- Metabolic Stability Assessment : In metabolic studies using liver microsomes, it was found that the fluorine substitution enhances metabolic stability compared to other halogenated variants. This stability is crucial for maintaining therapeutic levels in vivo .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate?

Answer: The synthesis typically involves:

- Cyclization of precursors : Formation of the piperidine ring via cyclization reactions using precursors like 4-fluorophenyl-substituted amines or ketones. Acidic or basic conditions (e.g., HCl or NaOH) are employed to stabilize intermediates .

- Esterification : Reaction of 4-(4-fluorophenyl)piperidine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. This step often requires reflux conditions to achieve high yields .

- Functional group modifications : Fluorophenyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions, with careful control of reaction time and temperature to avoid side products .

Q. How is this compound characterized using spectroscopic methods?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the piperidine ring structure, ester group (COOCH₃), and fluorophenyl substitution. Key signals include the methyl ester at ~3.7 ppm (singlet) and aromatic protons from the fluorophenyl group at 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and piperidine moieties .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch of ester) and 1220 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while minimizing side reactions like hydrolysis of the ester group .

- Catalyst optimization : Use of palladium catalysts (e.g., Pd/C) for fluorophenyl group introduction improves regioselectivity and reduces reaction time .

- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How can contradictions in crystallographic data be resolved during structural analysis?

Answer:

- Software tools : SHELX programs (e.g., SHELXL) are used for refining crystal structures, especially for resolving ambiguities in piperidine ring puckering or fluorophenyl orientation. Twin refinement may be applied for twinned crystals .

- Validation metrics : R-factor convergence (<5%), electron density maps, and Hirshfeld surface analysis ensure accuracy. Discrepancies in bond lengths or angles are addressed by re-examining diffraction data collection parameters (e.g., temperature, radiation source) .

Q. What strategies are used to analyze the compound’s interactions with biological targets?

Answer:

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like acetylcholinesterase or dopamine receptors, focusing on the fluorophenyl and ester groups as key pharmacophores .

- In vitro assays : Competitive binding assays (e.g., radioligand displacement) quantify interactions with GPCRs or transporters. Dose-response curves (IC₅₀ values) are generated using HEK293 or PC12 cell lines .

- Metabolic stability studies : Liver microsome assays (human or rodent) assess esterase-mediated hydrolysis rates, with LC-MS monitoring degradation products .

Q. What are the critical considerations for handling and storing this compound?

Answer:

- Stability : Store at -20°C under inert gas (argon) to prevent ester hydrolysis or oxidation of the piperidine ring .

- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Avoid aqueous workups under basic conditions to prevent liberation of volatile amines .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.